molecular formula C10H14N2O2 B13259013 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13259013
M. Wt: 194.23 g/mol
InChI Key: KUNNGQFNJJEPBY-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic acid is a bicyclic compound featuring a pyrazole ring attached to a cyclohexane backbone with a carboxylic acid functional group. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding. This compound’s unique combination of a rigid cyclohexane ring and an aromatic pyrazole moiety makes it a subject of interest in drug design, particularly for targeting enzymes or receptors that recognize planar heterocycles and carboxylate groups.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-pyrazol-1-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5H2,(H,13,14)

InChI Key

KUNNGQFNJJEPBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Direct Acylation and Coupling Approaches

One effective approach to prepare pyrazole-substituted cyclohexane carboxylic acids is through direct acylation reactions using coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDCI) and catalysts like 4-dimethylaminopyridine (DMAP). This method is adapted from protocols successfully applied in related heterocyclic acylations.

  • Mechanism : The carboxylic acid group of cyclohexane-1-carboxylic acid is activated by EDCI to form an O-acylisourea intermediate, which then reacts with 1H-pyrazole to form the amide or ester linkage at the 2-position.
  • Reaction Conditions : Polar aprotic solvents such as dimethylformamide (DMF) are preferred for solubility and reactivity. The reaction is typically carried out at room temperature to moderate heating, under inert atmosphere to prevent side reactions.
  • Yields and Purification : Yields for similar heterocyclic acylations range from moderate to high (44–91%), with purification achieved by recrystallization or column chromatography.

Multicomponent Reactions Involving Pyrazole Precursors

Another method involves multicomponent reactions where pyrazole derivatives are synthesized in situ and subsequently coupled to cyclohexane carboxylic acid derivatives:

  • Synthesis of Pyrazole Aldehydes : Pyrazole hydrazones are prepared by reacting acetophenone derivatives with phenylhydrazine under acidic reflux conditions in ethanol. These hydrazones undergo Vilsmeier-Haack formylation (using POCl3 and DMF) to yield formyl-pyrazole intermediates.
  • Coupling with Cyclohexane Derivatives : The formyl-pyrazole intermediates can then be reacted with cyclohexane-1-carboxylic acid derivatives in the presence of catalysts such as humic acid under reflux in ethanol. This process involves Knoevenagel condensation followed by Michael addition and cyclization to afford the final pyrazole-substituted cyclohexane carboxylic acids.
  • Reaction Monitoring and Characterization : Thin-layer chromatography (TLC) is used to monitor reaction progress. Final products are characterized by IR, 1H NMR, 13C NMR, and elemental analysis to confirm structure and purity.

Alternative Acylation Using Carbodiimide Chemistry

A recent advancement in the acylation of cyclic β-dicarbonyl compounds, including cyclohexane derivatives, involves the use of water-soluble carbodiimides (EDCI) with DMAP catalysis:

  • This method allows direct C2 acylation of cyclic compounds with various carboxylic acids, including pyrazole-containing acids.
  • It offers mild reaction conditions, broad substrate scope, and high yields (up to 91% for pyrazole-containing substrates).
  • The reaction minimizes side products such as O-acylation or over-acylation by optimizing equivalents of reagents and reaction time.
  • Purification is facilitated by simple workup procedures like recrystallization or acid-base extraction, avoiding complex chromatographic separations.

Comparative Data Table on Acylation Yields with Pyrazole Derivatives

Entry Substrate (1,3-Indandione Analog) Acylating Agent (R = Pyrazole) Purification Method Isolated Yield (%) Comments
30 Parent compound (R=H) CH2-(1H-pyrazole) Recrystallization 91 High yield, clean reaction
31 5-CH3 substituted CH2-(1H-pyrazole) Column Chromatography 44 Moderate yield, requires chromatography
32 5-Br substituted CH2-(1H-pyrazole) Recrystallization 68 Good yield, halogen substitution tolerated
33 4-NO2 substituted CH2-(1H-pyrazole) Recrystallization 32 Lower yield, electron-withdrawing group effect

Note: These data are adapted from analogous pyrazole acylation studies on related cyclic systems, indicating the potential yields and purification strategies applicable to 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid synthesis.

Analytical Techniques for Verification

Summary of Key Preparation Insights

  • The most efficient preparation of this compound involves carbodiimide-mediated coupling (EDCI/DMAP) under mild conditions in polar aprotic solvents.
  • Multicomponent reactions starting from pyrazole hydrazones and cyclohexane derivatives provide a versatile route, especially when incorporating substituted pyrazoles.
  • Optimization of reagent equivalents and reaction conditions is critical to minimize side reactions such as over-acylation or self-condensation.
  • Purification methods are chosen based on the substitution pattern and solubility, ranging from recrystallization to chromatography.
  • Analytical characterization ensures the structural integrity and purity of the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction typically employs sulfuric acid or HCl gas as catalysts, yielding corresponding cyclohexane-1-carboxylate esters.

Key data :

  • Reagents : Methanol, ethanol, or propanol

  • Conditions : Reflux at 80–100°C for 6–12 hours

  • Yields : 65–89% (dependent on alcohol steric effects)

Example :

2 1H pyrazol 1 yl cyclohexane 1 carboxylic acid+CH3OHH2SO4Methyl ester+H2O\text{2 1H pyrazol 1 yl cyclohexane 1 carboxylic acid}+\text{CH}_3\text{OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl ester}+\text{H}_2\text{O}

Amidation and Coupling Reactions

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides. Carbodiimide coupling agents like HBTU or DCC are often used to activate the carboxyl group.

2.1. Hydrazide Formation

Reaction with hydrazine derivatives (e.g., phenylhydrazine) produces carbohydrazides, which are intermediates for further functionalization.

Data from Friedel-Crafts Acylation Study :

SubstrateProductYield (%)Conditions
2-(1H-pyrazol-1-yl)4-Benzoyl-1,5-diphenyl-1H72–85DMF, 60°C, 8–12 hours

2.2. Peptide-like Coupling

In medicinal chemistry, this compound participates in peptide bond formation. For example:

Acid+1 4 fluorophenyl 5 2 methoxyphenyl 1H pyrazol 3 amineHBTUAmide derivative\text{Acid}+\text{1 4 fluorophenyl 5 2 methoxyphenyl 1H pyrazol 3 amine}\xrightarrow{\text{HBTU}}\text{Amide derivative}

  • Yield : 85%

Nucleophilic Aromatic Substitution

The pyrazole ring undergoes substitution at position 5 when exposed to electrophilic reagents.

Example Reaction :

2 1H pyrazol 1 yl cyclohexane 1 carboxylic acid+4 iodopyrazolePd catalysis5 iodo derivative\text{2 1H pyrazol 1 yl cyclohexane 1 carboxylic acid}+\text{4 iodopyrazole}\xrightarrow{\text{Pd catalysis}}\text{5 iodo derivative}

  • Conditions : 180°C, 12 hours

  • Yield : 13–55% (dependent on substituents)

4.1. Reduction

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH4_4
):

 COOHLiAlH4 CH2OH\text{ COOH}\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{OH}

  • Yield : 68% (anhydrous ether, 0°C)

4.2. Oxidation

Pyrazole ring oxidation with KMnO4_4
in acidic medium generates pyrazole-3-carboxylic acid derivatives.

Biological Activity-Driven Reactions

In drug discovery, this compound serves as a scaffold for neurotensin receptor ligands. Key modifications include:

  • Cyclohexane ring substitution : Enhances binding affinity to NTS2 receptors .

  • Pyrazole ring functionalization : Introduces fluorophenyl or methoxyphenyl groups for selectivity .

Table 2: Biological Activity of Derivatives

| Derivative | Target Receptor | IC50_{50}
(nM) | Selectivity (NTS2/NTS1) |
|----------------------|-----------------|------------------|-------------------------|
| 7b | NTS2 | 12 ± 1.5 | >100-fold |
| 5a | NTS1 | 8 ± 0.9 | <10-fold |

Scientific Research Applications

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity : The target compound (208.22 g/mol) is smaller and less complex than derivatives with additional substituents (e.g., benzimidazole in or pyrazolo-pyrimidine in ), which may enhance its metabolic stability.

Lipophilicity and Solubility : Compounds with methoxy or methyl groups (e.g., ) exhibit higher lipophilicity, whereas the benzimidazole derivative’s high polar surface area (~95 Ų) suggests lower membrane permeability .

Biological Activity : Pyrazolo-pyrimidine derivatives (e.g., ) are often associated with kinase inhibition, while methoxyphenyl-substituted analogs may engage in π-π stacking interactions critical for receptor binding .

Detailed Research Findings

Structural Insights from Crystallography

The refinement programs SHELXL and SHELXTL () are widely used for determining crystal structures of small molecules like pyrazole-carboxylic acid derivatives. For example, the crystal structure of 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid () revealed planar pyrazole and methoxyphenyl rings, with the carboxylic acid group participating in intermolecular hydrogen bonds. Such data inform drug design by highlighting conformational preferences.

Computational Predictions

In contrast, the target compound’s simpler structure may offer better bioavailability.

Biological Activity

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure that combines a cyclohexane ring with a pyrazole moiety and a carboxylic acid group. This configuration is significant for its biological interactions.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels. For instance, spiro pyrazole derivatives demonstrated cytotoxic effects specifically on cancerous cells while sparing non-cancerous cells, suggesting a targeted mechanism .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be critical in therapeutic contexts. Its interaction with dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, has been documented, highlighting its potential as an antiviral agent .

Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description References
AnticancerInduces apoptosis in cancer cells via modulation of apoptosis-related proteins
Enzyme InhibitionInhibits DHODH, affecting viral replication
AntimicrobialExhibits antibacterial and antifungal properties
Anti-inflammatoryPotential to reduce inflammation through modulation of immune responses

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Studies : A study involving novel spiro pyrazole analogues showed significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic markers like p53 and caspase-3 .
  • Antiviral Activity : Research on pyrazole derivatives highlighted their potential in inhibiting viral replication, particularly through DHODH inhibition. This suggests that similar compounds could be developed for antiviral therapies targeting specific viral infections .
  • Multicomponent Synthesis : Recent advancements in multicomponent synthesis have facilitated the creation of diverse pyrazole derivatives with demonstrated biological activities such as anti-inflammatory and antimicrobial effects, showcasing the versatility of this chemical class .

Q & A

Q. What are the established synthetic routes for 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation and hydrolysis steps. For example, pyrazole derivatives are often synthesized via cyclocondensation of esters (e.g., ethyl acetoacetate) with hydrazines, followed by hydrolysis under basic conditions to yield the carboxylic acid . Optimization includes adjusting pH, temperature, and reaction time. For instance, hydrolysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate with NaOH (2M, 70°C, 6 hours) achieves >90% yield of the carboxylic acid derivative .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and cyclohexane ring conformers. Pyrazole protons resonate at δ 7.5–8.5 ppm, while cyclohexane carbons appear at δ 20–40 ppm .
  • IR : Carboxylic acid C=O stretches appear at 1680–1720 cm1^{-1}, and pyrazole N-H bands at 3100–3300 cm1^{-1} .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment (>95%) .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

Methodological Answer: The cyclohexane ring’s chair conformation and axial/equatorial positioning of the pyrazole group affect solubility and melting points. For example, equatorial substitution reduces steric hindrance, lowering melting points (e.g., 150–152°C for axial derivatives vs. 140–145°C for equatorial) . Computational tools like Gaussian 09 with DFT (B3LYP/6-31G**) can predict stable conformers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of cyclohexane rings substituted with pyrazole groups?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, SC-XRD confirmed the pyrazole ring’s coplanarity with the carboxylic acid group (dihedral angle = 5.2°) . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL software ensures high-resolution (<1.0 Å) structures .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Factor Causing DiscrepancyResolution StrategyExample
Purity variations Use HPLC-UV/MS to confirm purity (>98%) and exclude impurities .Ethyl 4-aminobenzoate analogs showed 20% activity variation due to 5% impurities .
Solubility differences Standardize solvent systems (e.g., DMSO:PBS = 1:9) .Cyclohexane carboxylic acid derivatives showed inconsistent IC50_{50} values in pure DMSO vs. aqueous buffers .
Assay variability Use internal controls (e.g., cisplatin for cytotoxicity assays) .Anticancer activity of pyrazole-tetrazole hybrids varied by ±15% across labs .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets model electron density maps. For pyrazole derivatives, the LUMO at the pyrazole N-2 position predicts nucleophilic attack sites .
  • Molecular docking : AutoDock Vina screens binding affinities to targets like COX-2 (e.g., ΔG = -9.2 kcal/mol for cyclohexane-pyrazole analogs) .

Data Contradiction Analysis

Q. Conflicting reports on anti-inflammatory activity: How to reconcile mechanistic hypotheses?

Methodological Answer:

HypothesisSupporting EvidenceContradictory EvidenceResolution Strategy
COX-2 inhibition IC50_{50} = 1.2 μM in RAW 264.7 cells .No activity in human whole-blood assays .Test isoforms across species (e.g., murine vs. human COX-2) .
ROS scavenging 80% reduction in DPPH radicals at 100 μM .No effect in LPS-induced ROS models .Validate assays with positive controls (e.g., ascorbic acid) .

Structural and Functional Analogues

Q. How do structural modifications (e.g., substituents on pyrazole or cyclohexane) alter bioactivity?

Methodological Answer:

ModificationEffect on ActivityExample
Cyclohexane → benzene Reduces solubility (logP increases by 1.5) but enhances COX-2 affinity (ΔΔG = -2.3 kcal/mol) .2-(Pyrazol-1-yl)benzoic acid showed 3× higher IC50_{50} than cyclohexane analog .
Carboxylic acid → ester Lowers anti-inflammatory activity (IC50_{50} from 5 μM to >50 μM) but improves bioavailability (Cmax_{max} = 12 μg/mL vs. 2 μg/mL) .Ethyl esters of pyrazole-carboxylic acids are prodrug candidates .

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